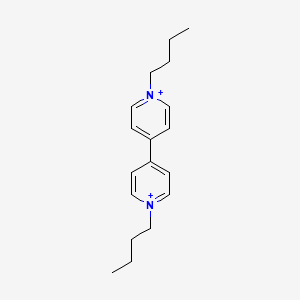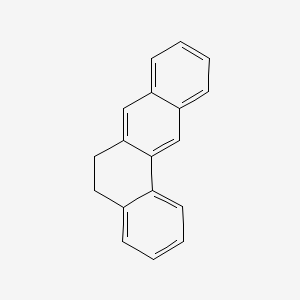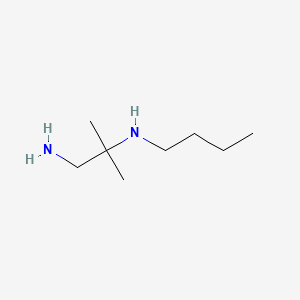
N'-Butyl-2-methyl-1,2-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Butyl-2-methyl-1,2-propanediamine is an organic compound with the molecular formula C8H20N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-2-methyl-1,2-propanediamine typically involves the reaction of 2-methyl-1,2-propanediamine with butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N’-Butyl-2-methyl-1,2-propanediamine may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-Butyl-2-methyl-1,2-propanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds like butyl chloride or bromide are used in the presence of a base.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
N’-Butyl-2-methyl-1,2-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-Butyl-2-methyl-1,2-propanediamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, depending on the specific reaction conditions and targets involved. The pathways include nucleophilic substitution and addition reactions, which are facilitated by the presence of the amine groups.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine: A simpler diamine with two amine groups attached to a propane backbone.
2-Methyl-1,2-propanediamine: Similar to N’-Butyl-2-methyl-1,2-propanediamine but lacks the butyl group.
N,N-Dimethyl-1,2-propanediamine: Contains two methyl groups attached to the nitrogen atoms.
Uniqueness
N’-Butyl-2-methyl-1,2-propanediamine is unique due to the presence of the butyl group, which imparts different chemical properties and reactivity compared to its simpler counterparts. This makes it particularly useful in specific industrial and research applications where such properties are desired.
Propiedades
Número CAS |
50540-24-4 |
|---|---|
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
2-N-butyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10-8(2,3)7-9/h10H,4-7,9H2,1-3H3 |
Clave InChI |
URCVHPQQWPAVGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


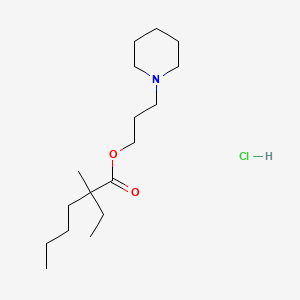
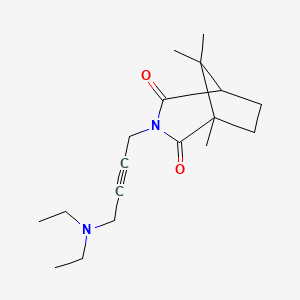
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
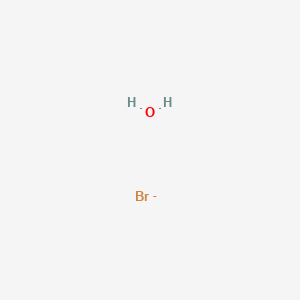

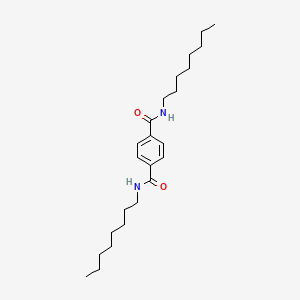
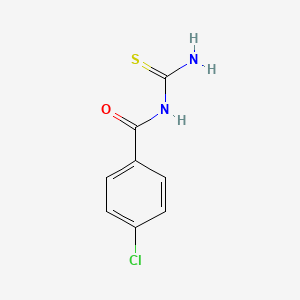
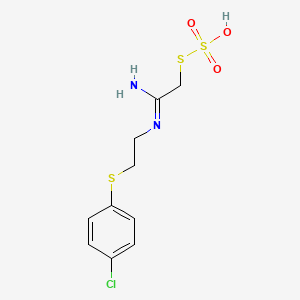
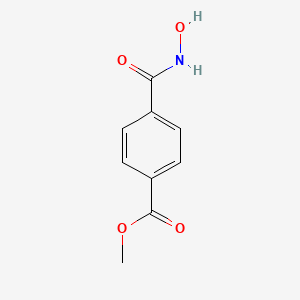
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
